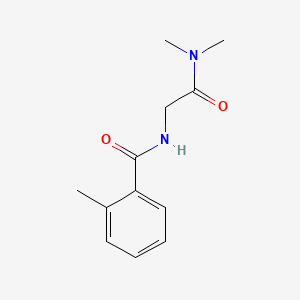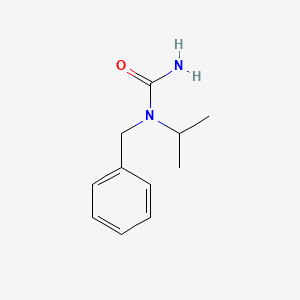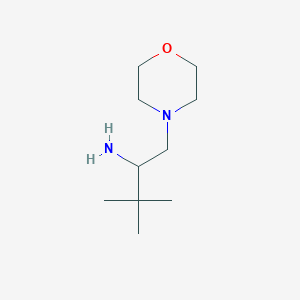![molecular formula C12H14N2O3 B6611693 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid CAS No. 953751-49-0](/img/structure/B6611693.png)
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid, also known by its CAS number of 91768-18-2, is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of many compounds and drugs, and has been studied for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid has a wide range of applications in the scientific research field. It has been used as a starting material for the synthesis of a variety of compounds and drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a reagent for the synthesis of other compounds, such as polymers, polysaccharides, and peptides. In addition, it has been studied for its potential therapeutic uses, such as the treatment of diabetes and cancer.
Mecanismo De Acción
The mechanism of action of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes, including inflammation. By inhibiting the activity of COX-2, 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anti-tumor effects, as well as to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and is not prone to decomposition. However, one limitation of using this compound in laboratory experiments is that it is not soluble in water, and therefore must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO).
Direcciones Futuras
The potential future directions for 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid include further research into its mechanism of action and the development of new therapeutic uses. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its potential therapeutic applications. Additionally, further research into the synthesis of the compound and the development of new synthesis methods is needed to improve its availability and reduce its cost. Finally, further research into the compound’s potential toxicity is needed to ensure its safe use in laboratory experiments and therapeutic applications.
Métodos De Síntesis
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid can be synthesized via a three-step process. The first step involves the reaction of trimethylsulfonium iodide with an aldehyde in the presence of a base to form an oxazolopyridine derivative. The second step involves the reaction of the oxazolopyridine derivative with a carboxylic acid in the presence of a base to form an oxazolopyridine carboxylic acid. The third step involves the reaction of the oxazolopyridine carboxylic acid with trimethylsulfonium iodide in the presence of a base to form 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid.
Propiedades
IUPAC Name |
3-(3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9(4-5-10(15)16)7(2)13-12-11(6)8(3)14-17-12/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERCPVVXWSXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NO2)C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)



![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)




![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
